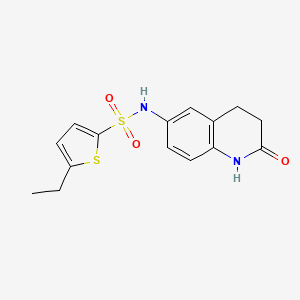

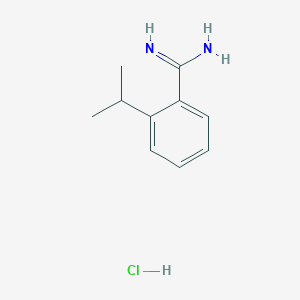

![molecular formula C16H15ClN2O B2396170 2-(1-(2-chlorophenoxy)ethyl)-4-methyl-1H-benzo[d]imidazole CAS No. 1018125-84-2](/img/structure/B2396170.png)

2-(1-(2-chlorophenoxy)ethyl)-4-methyl-1H-benzo[d]imidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-(1-(2-chlorophenoxy)ethyl)-4-methyl-1H-benzo[d]imidazole” is a chemical compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The imidazole ring is a key component in many functional molecules used in a variety of everyday applications .

Synthesis Analysis

The synthesis of imidazole derivatives has been a topic of significant research. Recent advances have focused on the regiocontrolled synthesis of substituted imidazoles . These methodologies are based around the functional group compatibility of the process and resultant substitution patterns around the ring .Molecular Structure Analysis

The molecular structure of imidazole derivatives is complex and versatile. The imidazole ring is a key component in many functional molecules and is utilized in a diverse range of applications . The bonds formed during the formation of the imidazole are a crucial aspect of its molecular structure .Chemical Reactions Analysis

Imidazole derivatives can undergo a variety of chemical reactions. Recent research has highlighted the bonds constructed during the formation of the imidazole . The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .Wissenschaftliche Forschungsanwendungen

Catalysis

Metal oxoclusters (MOCs) constitute a dynamic area of research with applications in catalysis. Incorporating ionic liquid (IL) environments into MOC systems enhances their stability, coordination to metal sites, and substrate solubility. IL-stabilized MOCs (IL–MOCs) show promise in diverse catalytic reactions, including oxidation, epoxidation, oxidative desulfurization, biomass oxidation, hydroxylation of benzene, acid catalysis, CO₂ activation, carbonylation, hydrogenation/hydrolysis, and electrochemistry .

Organic Synthesis

Imidazo[1,2-a]pyrazine, a derivative of this compound, acts as a versatile scaffold in organic synthesis. Its reactivity and multifarious biological activity make it valuable for drug development and other applications .

Fluorescent Detection

Imidazole derivatives, including this compound, have been explored for their fluorescent properties. They can form complexes with specific stoichiometry, enabling their use in detecting various analytes .

Photochemistry

Heterogeneous photochemical studies involving imidazole-2-carboxaldehyde (a related compound) have been conducted. These investigations provide insights into its behavior in the condensed phase, particularly in the presence of other organic proxies .

Materials Science

While not directly studied for this compound, MOCs in general offer versatility in materials science. They can potentially serve as materials for batteries, solar cells, and electronic devices .

Biomedical Applications

Although not specific to this compound, MOCs have demonstrated antiviral, antibacterial, and anticancer activity. Their unique structures and properties open avenues for biomedical research .

Zukünftige Richtungen

The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed . This includes traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications . Therefore, future research directions could focus on developing new synthesis methods and exploring further applications of imidazole derivatives.

Eigenschaften

IUPAC Name |

2-[1-(2-chlorophenoxy)ethyl]-4-methyl-1H-benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN2O/c1-10-6-5-8-13-15(10)19-16(18-13)11(2)20-14-9-4-3-7-12(14)17/h3-9,11H,1-2H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFYQJCWCCIOQLI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)NC(=N2)C(C)OC3=CC=CC=C3Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-(2-chlorophenoxy)ethyl)-4-methyl-1H-benzo[d]imidazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

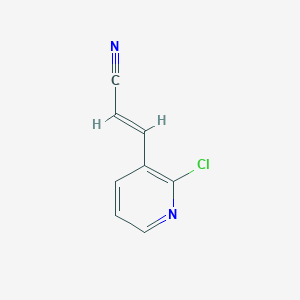

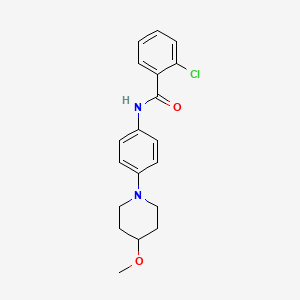

![(E)-{1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethylidene}({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy})amine](/img/structure/B2396091.png)

![4-[1-(5-Bromothiophen-2-yl)sulfonylazetidin-3-yl]oxypyridine](/img/structure/B2396098.png)

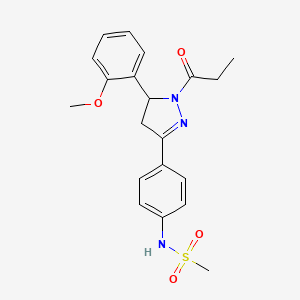

![2-Ethyl-5-((2-fluorophenyl)(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2396101.png)

![9-(2,3-dichlorophenyl)-2-(furan-2-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2396107.png)

![5'-Fluorospiro[cyclopropane-1,3'-indoline] hydrochloride](/img/structure/B2396108.png)

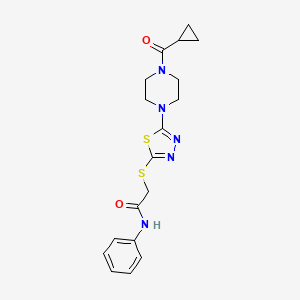

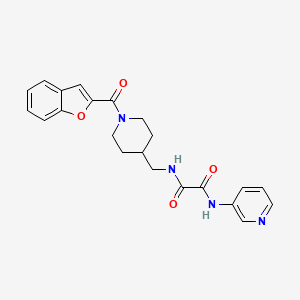

![5-(1,3-benzodioxol-5-ylmethylene)-2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-3,5-dihydro-4H-imidazol-4-one](/img/structure/B2396109.png)